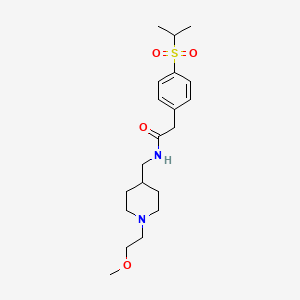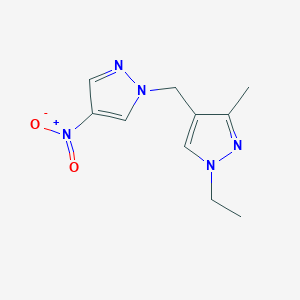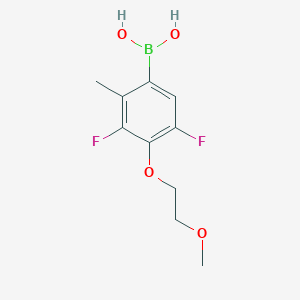
3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis : Boronic acids, including phenylboronic acid derivatives, are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in creating carbon-carbon bonds, enabling the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. For instance, 3,5-Bis(perfluorodecyl)phenylboronic acid has been utilized as a "green" catalyst for direct amide condensation reactions, highlighting the role of boronic acids in facilitating bond formation under environmentally friendly conditions (Ishihara, Kondo, & Yamamoto, 2001).
Fluorescence Studies and Sensing : The study of fluorescence quenching in boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid, has provided insights into their potential use in sensing applications. These studies utilize Stern-Volmer kinetics to understand the interactions between boronic acids and quenchers, which can be applied in developing sensors for detecting various analytes (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Chemistry : The design and synthesis of supramolecular assemblies incorporating boronic acids, such as phenylboronic and 4-methoxyphenylboronic acids, demonstrate the utility of these compounds in constructing complex structures. These assemblies, formed through hydrogen bonding, are studied for their potential applications in material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Antimicrobial Activity : The exploration of (trifluoromethoxy)phenylboronic acids for their antimicrobial properties underscores the potential of boronic acids in medicinal chemistry. Studies on the structural, physicochemical, and antimicrobial characteristics of these compounds reveal their efficacy against bacteria such as Escherichia coli and Bacillus cereus, suggesting a role in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Fuel Cell Technology : In the realm of energy, boronic acid derivatives are investigated for their application in fuel cell technology. For example, comb-shaped poly(arylene ether sulfone)s, synthesized using boronic acid derivatives, have shown promise as proton exchange membranes. These materials exhibit high proton conductivity, essential for the efficient operation of fuel cells (Kim, Robertson, & Guiver, 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3,5-difluoro-4-(2-methoxyethoxy)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O4/c1-6-7(11(14)15)5-8(12)10(9(6)13)17-4-3-16-2/h5,14-15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHKAOHONFWRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OCCOC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


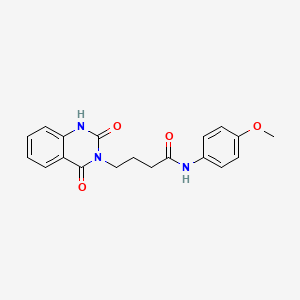
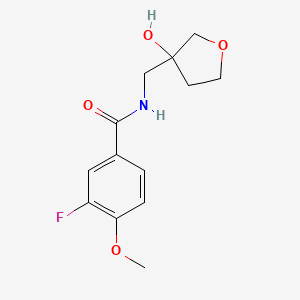
![(2S)-1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2876897.png)
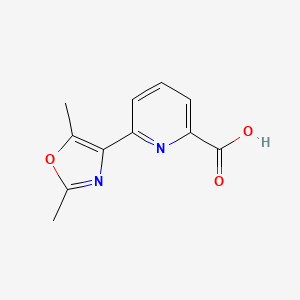
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2876900.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)
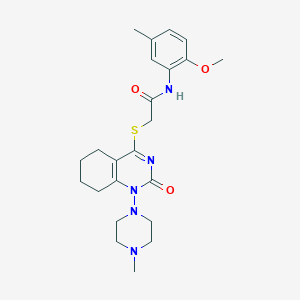
![3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2876904.png)
![3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2876906.png)
![3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876907.png)

